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molecular formula C5H6ClN3 B1297447 6-chloro-N-methylpyridazin-3-amine CAS No. 14959-32-1

6-chloro-N-methylpyridazin-3-amine

Cat. No. B1297447
M. Wt: 143.57 g/mol
InChI Key: IHSYIVAZIINDFR-UHFFFAOYSA-N
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Patent
US08497260B2

Procedure details

3,6-Dichloropyridazine (107, 500 mg, 3.36 mmol) was slowly added to a 2.0 M methylamine methanol solution (NH2Me in MeOH, 5 mL, 10 mmol) and stirred at room temperature for 24 hours. Water was added to the reaction mixture, and organic compounds were extracted with ethyl acetate. The recovered organic solution was washed with an aqueous solution of saturated sodium chloride and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 3-(N-monomethylamino)-6-chloropyridazine (108e, 505 mg, 88%) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
methylamine methanol
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.CO.[CH3:11][NH2:12]>O>[CH3:11][NH:12][C:5]1[N:4]=[N:3][C:2]([Cl:1])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
methylamine methanol
Quantity
5 mL
Type
reactant
Smiles
CO.CN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
were extracted with ethyl acetate
WASH
Type
WASH
Details
The recovered organic solution was washed with an aqueous solution of saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
evaporated after a treatment with sodium sulfate
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CNC=1N=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 505 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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